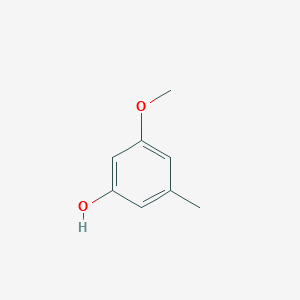

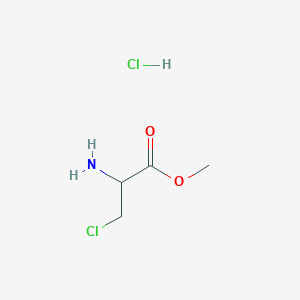

メチル 2-アミノ-3-クロロプロパノエート塩酸塩

概要

説明

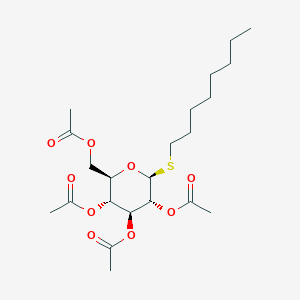

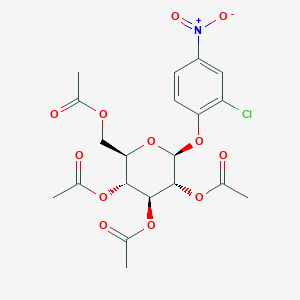

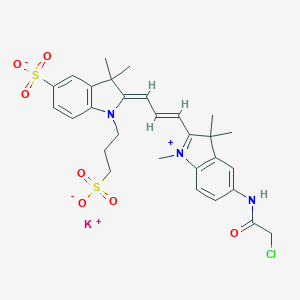

チエラビンBは、デプシドとして知られる化合物のクラスに属する真菌代謝産物です。チエラビンAと密接に関連しており、わずかに異なる生化学的プロファイルを持つことが報告されています。 チエラビンBは、強力なホスホリパーゼC阻害剤であり、防汚特性を含む様々な生物学的活性を示しています .

科学的研究の応用

Thielavin B has been extensively studied for its scientific research applications. It is known for its antifouling properties, making it a potential candidate for environmentally friendly antifouling agents . Additionally, thielavin B has been investigated for its inhibitory effects on phospholipase C, which is an enzyme involved in various cellular processes . This inhibition makes thielavin B a valuable compound for studying cellular signaling pathways and developing potential therapeutic agents .

作用機序

チエラビンBの作用機序には、ホスホリパーゼCの阻害が含まれます。 この酵素は、リン脂質の加水分解において重要な役割を果たし、細胞シグナル伝達に関与するセカンドメッセンジャーの生成につながります 。 ホスホリパーゼCを阻害することで、チエラビンBは、炎症や細胞増殖など、様々な細胞プロセスを調節することができます 。 この機序に関与する分子標的と経路は現在も調査中ですが、チエラビンBのホスホリパーゼCを阻害する能力は、その生物学的活性の重要な側面です .

類似化合物の比較

チエラビンBは、チエラビンAと密接に関連しており、両方の化合物は真菌デプシドです。 両者の主な違いは、生化学的プロファイルと特定の生物学的活性です 。 チエラビンAは、プロスタグランジンシンターゼ阻害剤として研究されてきた一方、チエラビンBは、ホスホリパーゼC阻害活性で知られています 。 その他の類似化合物には、海洋由来真菌株から単離されたチエラビンW~Zなどがあり、防汚特性を示します .

生化学分析

Biochemical Properties

Methyl 2-amino-3-chloropropanoate hydrochloride plays a significant role in biochemical reactions. As a serine derivative, it is involved in the synthesis of proteins

Cellular Effects

The cellular effects of Methyl 2-amino-3-chloropropanoate hydrochloride are not well-documented in the available literature. Amino acid derivatives like this compound have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

準備方法

チエラビンBは通常、真菌源から得られます。調製には、チエラビア属などの特定の真菌株の発酵が含まれます。 またはケトミウム・カリントヒアカム 。発酵工程の後、チエラビンBを単離するために抽出および精製工程が行われます。 この化合物は、高性能液体クロマトグラフィー(HPLC)などの技術を使用してさらに精製し、高純度レベルを実現できます .

化学反応の分析

チエラビンBは、酸化やエステル化など、様々な化学反応を起こします。 O-置換サリチル酸を含んでおり、これらの反応に参加することができます 。これらの反応に使用される一般的な試薬には、酸化剤とエステル化触媒が含まれます。 これらの反応から生成される主な生成物には、チエラビンBの様々な誘導体が含まれ、さらなる生物学的研究に使用できます .

科学研究への応用

チエラビンBは、その科学研究への応用について広く研究されてきました。 チエラビンBは、防汚特性で知られており、環境に優しい防汚剤の候補となっています 。 さらに、チエラビンBは、様々な細胞プロセスに関与する酵素であるホスホリパーゼCに対する阻害効果について調査されています 。 この阻害により、チエラビンBは、細胞シグナル伝達経路の研究や潜在的な治療薬の開発に役立つ化合物となっています .

類似化合物との比較

Thielavin B is closely related to thielavin A, with both compounds being fungal depsides. The primary difference between the two is their biochemical profiles and specific biological activities . Thielavin A has been studied as a prostaglandin synthase inhibitor, while thielavin B is known for its phospholipase C inhibitory activity . Other similar compounds include thielavins W–Z, which have been isolated from marine-derived fungal strains and exhibit antifouling properties .

特性

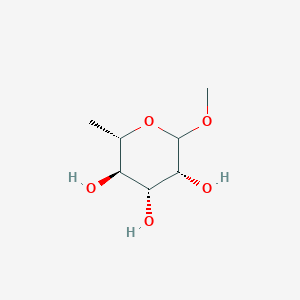

IUPAC Name |

methyl 2-amino-3-chloropropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPBCSXDEXRDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33646-31-0, 17136-54-8, 38524-37-7, 112346-82-4 | |

| Record name | 33646-31-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC117383 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC77696 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-D-alanine methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 2-amino-3-chloropropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthetic method described in the research paper?

A1: The research paper details a novel synthetic method for producing (R)-methyl 2-amino-3-chloropropanoate hydrochloride []. The significance lies in its improved efficiency and reduced environmental impact compared to potential previous methods. The method boasts a high yield, minimizes side product formation, and allows for the recycling of the reaction's mother liquor, contributing to a more cost-effective production process []. Furthermore, the method addresses environmental concerns by detailing how the tail gas produced can be treated with a strong alkaline solution, resulting in a reusable salt []. This emphasis on sustainability makes the method particularly attractive for industrial applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。